

Technical Guide: Solubility Profile of 2-(3-Bromophenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(3-Bromophenyl)-5-methylpyridine

Cat. No.: B8361344

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Executive Summary & Physicochemical Profile

2-(3-Bromophenyl)-5-methylpyridine is a lipophilic, weak base belonging to the biaryl class. Its solubility behavior is governed by the competition between the hydrophobic biaryl core (promoting solubility in non-polar organics) and the pyridine nitrogen (providing a locus for hydrogen bonding and pH-dependent solubility).

Property	Value (Predicted/Empirical)	Impact on Solubility
Molecular Formula	C ₁₂ H ₁₀ BrN	Moderate MW (~248.12 g/mol) suggests solid state at RT.
LogP (Octanol/Water)	~3.8 – 4.2	Highly Lipophilic. Preferential solubility in organic solvents over water.
pKa (Conj. Acid)	~4.5 – 5.0	pH-Dependent. Soluble in aqueous acid (pH < 4) via protonation of the pyridine nitrogen.
H-Bond Donors/Acceptors	0 / 1	Acceptor Only. Soluble in protic solvents (alcohols) but lacks self-association (no donors).
Physical State	Solid (Likely MP: 40–90°C)	Requires energy input (heat) to disrupt crystal lattice in moderate solvents.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the **2-(3-Bromophenyl)-5-methylpyridine** pharmacophore.

Category A: High Solubility Solvents (Dissolution & Reaction)

Use these for preparing stock solutions, running reactions, or initial extraction.

- Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to favorable dipole-dipole interactions and dispersion forces. (>100 mg/mL).[1]
- Polar Aprotic (DMSO, DMF, DMAc): Exceptional solubility. Useful for high-temperature couplings but difficult to remove. (>100 mg/mL).[1]
- Ethers (THF, 2-MeTHF, Dioxane): Good solubility. THF is the standard solvent for Suzuki couplings involving this scaffold. (>50 mg/mL).

- Esters (Ethyl Acetate, Isopropyl Acetate): Good solubility. Ideal for liquid-liquid extraction (workup).

Category B: Temperature-Dependent Solvents (Recrystallization)

Use these to purify the compound via thermal gradients.

- Alcohols (Methanol, Ethanol, Isopropanol): The pyridine nitrogen accepts H-bonds from the solvent.
 - Cold: Moderate to Low solubility.
 - Hot: High solubility.[2]
 - Strategy: Ethanol is the primary candidate for single-solvent recrystallization.
- Aromatics (Toluene): High solubility at RT, but solubility drops significantly at -20°C. Useful for scale-up purification.

Category C: Antisolvents (Precipitation)

Use these to crash the compound out of solution.

- Aliphatics (Hexanes, Heptane, Pentane): Very low solubility due to the polarity of the pyridine ring.
- Water: Practically insoluble at neutral/basic pH.
 - Note: Adding water to a DMSO/DMF reaction mixture is the standard method to precipitate this product.

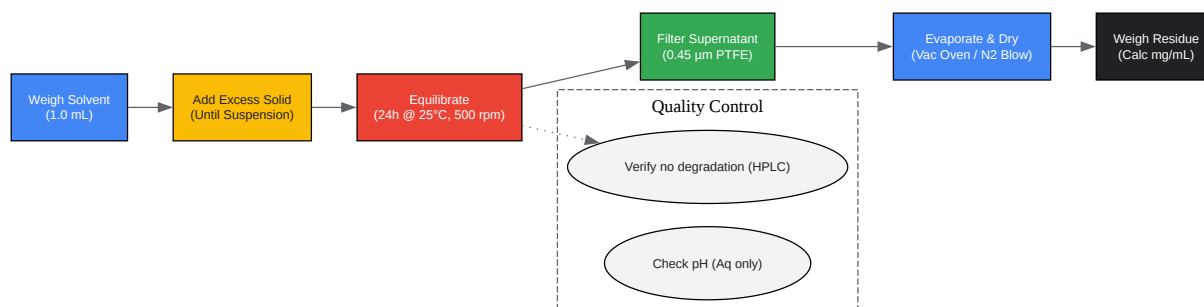
Experimental Protocol: Gravimetric Solubility Determination

Do not rely on visual estimation. Use this protocol to generate precise solubility data (mg/mL) for your specific lot.

Objective: Determine the saturation solubility (

) at 25°C.

Workflow Diagram (DOT):



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Caption: Step-by-step workflow for gravimetric determination of equilibrium solubility.

Step-by-Step Methodology:

- Preparation: Place 1.0 mL of the target solvent into a 4 mL glass vial.
- Saturation: Add **2-(3-Bromophenyl)-5-methylpyridine** in 10 mg increments, vortexing between additions, until a visible solid suspension persists.
- Equilibration: Agitate the vial at 25°C for 24 hours (orbital shaker or stir bar).
- Filtration: Draw the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed tare vial ().
- Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.

- Calculation: Weigh the dried vial ().

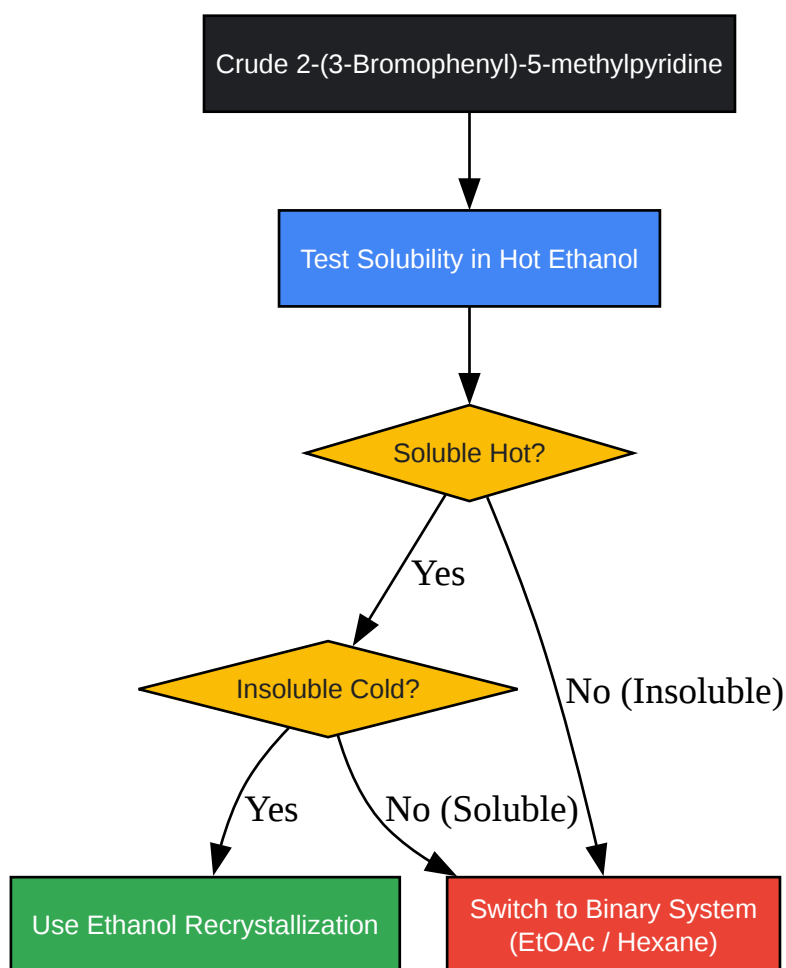
Purification Strategy: Recrystallization

For **2-(3-Bromophenyl)-5-methylpyridine**, the presence of the bromine atom facilitates crystal packing, making recrystallization a superior purification method over chromatography.

Recommended Solvent Systems:

System	Ratio (v/v)	Mechanism	Protocol Notes
Ethanol (Single)	100%	Thermal Gradient	Dissolve at reflux; cool slowly to 4°C. High recovery yield.
EtOAc / Hexane	1:3 to 1:5	Antisolvent	Dissolve in min. EtOAc (warm). Add Hexane dropwise until cloudy. ^[3] Cool.
Toluene / Heptane	1:2	Antisolvent	Excellent for removing non-polar impurities.

Decision Logic for Solvent Selection:



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Caption: Decision tree for selecting the optimal recrystallization solvent system.

pH-Dependent Solubility (Aqueous Workup)

Understanding the basicity of the pyridine ring is crucial for liquid-liquid extraction (LLE).

- Acidic pH (pH < 2): The pyridine nitrogen protonates (). The molecule becomes water-soluble.[4]
 - Application: To remove non-basic impurities (e.g., unreacted bromobenzene), extract the organic layer with 1M HCl. The product moves to the aqueous layer.
- Basic pH (pH > 8): The molecule is neutral and lipophilic.

- Application: To recover the product from the acidic aqueous layer, neutralize with NaOH or NaHCO₃ until pH > 9, then extract into DCM or EtOAc.

References

- Evans, J. C. W.; Allen, C. F. H. (1938). 2-Phenylpyridine.[4][5][6][7] Organic Syntheses, 18, 70. [Link](#)
 - Grounding: Establishes baseline solubility for 2-arylpyridines (miscible in organics, low in w
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Grounding: Authoritative source on solubility parameters and solvent selection for heterocycles.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[8]
 - Grounding: Theoretical framework for predicting solubility based on dispersion, polarity, and H-bonding (used for the m
- PubChem Compound Summary for CID 13887 (2-Phenylpyridine). National Center for Biotechnology Information (2025). [Link](#)
 - Grounding: Proxy data source for physicochemical properties of the biaryl pyridine scaffold.

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Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. rubingroup.org [rubingroup.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. 2-Phenylpyridine | 1008-89-5 [chemicalbook.com]

- [5. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. Showing Compound 2-Phenylpyridine \(FDB004404\) - FooDB \[foodb.ca\]](#)
- [7. 2-Phenylpyridine - Wikipedia \[en.wikipedia.org\]](#)
- [8. scispace.com \[scispace.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 2-(3-Bromophenyl)-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8361344/docs#technical-guide-solubility-profile-of-2-3-bromophenyl-5-methylpyridine>]

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